![molecular formula C28H18S2 B14226379 2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene CAS No. 570387-45-0](/img/structure/B14226379.png)
2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene is a complex organic compound that features a binaphthalene core with two thiophene units attached. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene typically involves the reaction between [1,1’-binaphthalene]-4,4’-diamine and thiophene-2,5-dicarbaldehyde. This reaction is carried out under high-temperature polycondensation conditions . The resulting product is slightly soluble in non-protic polar solvents such as chloroform and dichloromethane .
Industrial Production Methods
While specific industrial production methods for 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene are not well-documented, the general approach involves large-scale polycondensation reactions similar to those used in laboratory synthesis. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene compounds.
Scientific Research Applications
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of π-conjugated materials and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene exerts its effects is primarily through its electronic properties. The compound’s π-conjugated system allows for efficient charge transport and light absorption, making it suitable for optoelectronic applications. The molecular targets and pathways involved include interactions with various electronic materials and substrates, facilitating the development of high-performance electronic devices .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with two thiophene units.
Thieno[3,2-b]thiophene: Another thiophene-based compound with a different structural arrangement.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex thiophene derivative used in organic electronics.
Uniqueness
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)dithiophene is unique due to its binaphthalene core, which provides enhanced stability and electronic properties compared to simpler thiophene derivatives. This structural feature allows for improved performance in optoelectronic applications, making it a valuable compound in the development of advanced materials .
Properties
CAS No. |
570387-45-0 |
|---|---|
Molecular Formula |
C28H18S2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-[1-(2-thiophen-2-ylnaphthalen-1-yl)naphthalen-2-yl]thiophene |
InChI |
InChI=1S/C28H18S2/c1-3-9-21-19(7-1)13-15-23(25-11-5-17-29-25)27(21)28-22-10-4-2-8-20(22)14-16-24(28)26-12-6-18-30-26/h1-18H |
InChI Key |
MWPQTEQJZRYQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CC=CS5)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
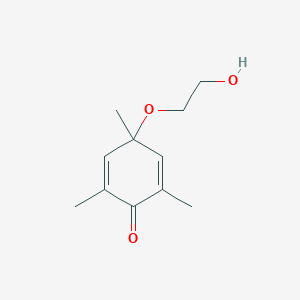
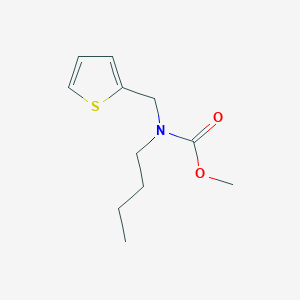
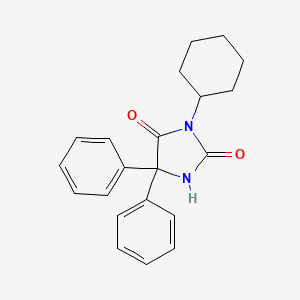
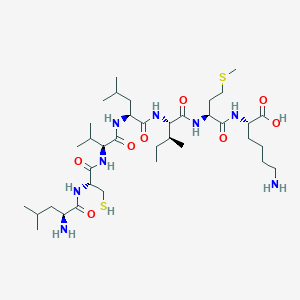
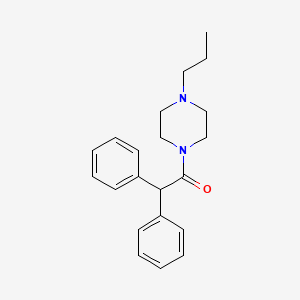
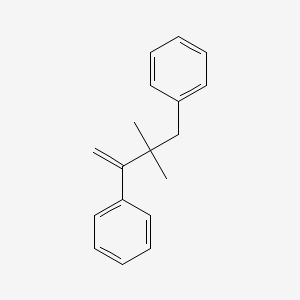
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
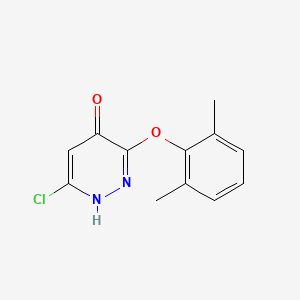
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
